molecular formula C10H11NO5 B1330765 3-Isopropoxy-4-nitrobenzoic acid CAS No. 379261-85-5

3-Isopropoxy-4-nitrobenzoic acid

Cat. No. B1330765
M. Wt: 225.2 g/mol
InChI Key: USHZRNJOYADWDS-UHFFFAOYSA-N
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Description

3-Isopropoxy-4-nitrobenzoic acid is a chemical compound . It is a derivative of nitrobenzoic acid, which are derivatives of benzoic acid . Nitrobenzoic acids are about ten times more acidic than the parent benzoic acid .

Scientific Research Applications

Application 1: Suzuki–Miyaura Coupling in Organic Chemistry

  • Methods of Application : The compound could be used as a boron reagent, where it undergoes transmetalation with a palladium catalyst to form the desired C-C bond .

Application 2: Synthesis of Benzoxazoles

  • Methods of Application : The acid could react with 2-aminophenol derivatives under catalytic conditions to form benzoxazole structures .
  • Results : The synthesis typically results in a variety of benzoxazole compounds with yields ranging from 91% to 97%, depending on the specific conditions and substrates used .

Application 3: Nonlinear Optical Studies

  • Methods of Application : The compound could be incorporated into crystal structures that are then subjected to various spectroscopic and thermal analyses .
  • Results : The studies usually focus on the third-order nonlinear optical properties, which are critical for the development of optical limiters .

Application 7: Corrosion Inhibition in Materials Engineering

  • Methods of Application : The compound would be added to an acidic solution, and its effectiveness in reducing the corrosion rate would be assessed through electrochemical methods and surface analysis .

Application 8: Development of Dyes in Industrial Chemistry

  • Methods of Application : The acid could undergo various chemical reactions to form complex molecules that exhibit desired color properties for use in dyes .

Application 10: Catalytic Protodeboronation

  • Methods of Application : It could be involved in a radical approach to protodeboronation of alkyl boronic esters, which is a key step in various synthetic pathways .

Application 11: Metal-Based Anticancer Drug Development

  • Methods of Application : The acid could coordinate with metal ions to form complexes that exhibit anticancer activity .

Application 12: Nonlinear Optical Material Development

  • Methods of Application : It might be used in the growth of organic single crystals that exhibit significant nonlinear optical behavior .

properties

IUPAC Name

4-nitro-3-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6(2)16-9-5-7(10(12)13)3-4-8(9)11(14)15/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHZRNJOYADWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345243
Record name 3-Isopropoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxy-4-nitrobenzoic acid

CAS RN

379261-85-5
Record name 3-Isopropoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-nitro-3-isopropoxy-ethylbenzoate (11.85 g, 0.047 mol) in ethanol (200 mL) was added a solution of potassium hydroxide (2.6 g, 0.047 mol) in water (5 mL). The reaction mixture was heated to reflux for 2 hours. The ethanol volume was reduced to 100 mL and the mixture then poured into 1 N HCl (100 mL). The crystals that precipitated, were filtered off and dried in a vacuum oven to yield 9.35 g (88%) of 4-nitro-3-isopropoxybenzoic acid. MS ES− 225, ES+ 223.
Name
4-nitro-3-isopropoxy-ethylbenzoate
Quantity
11.85 g
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reactant
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2.6 g
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200 mL
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solvent
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5 mL
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100 mL
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 1.0 g (4.2 mole) of 3-isopropoxy-4-nitro-benzoic acid methyl ester in 20 mL of methanol was added 8.4 mL (8.4 mole) of 1M lithium hydroxide. The mixture was stirred at room temperature for 2 hours. The mixture was partially concentrated under reduced pressure and then acidified to by addition of 1 M of hydrochloric acid. The solid, which formed, was collected by filtration, washed with water and dried under vacuum to give 0.93 g of 3-isopropoxy-4-nitro-benzoic acid as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Durcik, D Lovison, Ž Skok, CD Cruz… - European journal of …, 2018 - Elsevier
The ATP binding site located on the subunit B of DNA gyrase is an attractive target for the development of new antibacterial agents. In recent decades, several small-molecule inhibitor …
Number of citations: 44 www.sciencedirect.com
KY Jung, H Wang, P Teriete, JL Yap… - Journal of medicinal …, 2015 - ACS Publications
The rational design of inhibitors of the bHLH-ZIP oncoprotein c-Myc is hampered by a lack of structure in its monomeric state. We describe herein the design of novel, low-molecular-…
Number of citations: 98 pubs.acs.org
G Testolin - 2019 - repo.uni-hannover.de
There is an urgent need to discover novel antibiotics, particularly with activity against Gram-negative bacteria that are the most threatening for public health. In the past, nature has been …
Number of citations: 2 www.repo.uni-hannover.de
B Koutníková - 2023 - dspace.cuni.cz
Charles University Department of Pharmaceutical Chemistry and Pharmaceutical Analysis Student: Barbora Koutníková Supervisor: prof. PharmDr. Martin Doležal, Ph.D. Consultant: prof…
Number of citations: 0 dspace.cuni.cz
J Wu, T Yamashita, AD Hamilton, S Thompson… - Cell Reports Physical …, 2023 - cell.com
… )-4-nitrobenzamido)-3-(3((tert-butoxycarbonyl)amino)propoxy)benzoate 16 (470 mg, 0.776 mmol) was reduced to the aniline and then coupled with 3-isopropoxy-4-nitrobenzoic acid 20 …
Number of citations: 2 www.cell.com
Y Wang - 2019 - oaktrust.library.tamu.edu
The radical S-adenosylmethionine (SAM) enzymes represent a large class enzyme that catalyzes a wide range of reactions, including chemically challenging reactions in critical …
Number of citations: 0 oaktrust.library.tamu.edu
Ž Skok, M Durcik, Ž Zajec, DG Skledar… - European journal of …, 2023 - Elsevier
ATP-competitive inhibitors of human DNA topoisomerase II show potential for becoming the successors of topoisomerase II poisons, the clinically successful anticancer drugs. Based on …
Number of citations: 2 www.sciencedirect.com

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